molecular formula C18H13Cl2N5O B2552396 N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 852314-13-7

N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2552396
CAS No.: 852314-13-7
M. Wt: 386.24
InChI Key: YALOPZYCAFTNIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a small molecule research compound based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized as a bioisostere of the purine nucleus found in ATP . This structural characteristic allows it to function as a potential kinase inhibitor, competing with ATP for binding at the catalytic domains of key oncogenic kinases. Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant promise in anticancer research, with studies showing potent anti-proliferative activity against a diverse panel of human tumor cell lines, including those for leukemia, non-small cell lung cancer, and renal cancers . The specific chlorinated aniline and chlorophenyl substituents on this analog are designed to optimize hydrophobic interactions and binding affinity within the kinase domain. Related compounds in this class have been identified as potent dual inhibitors of EGFR and ErbB2 (HER2) tyrosine kinases, which are critically implicated in cellular proliferation and survival pathways in many cancers . Inhibition of these kinases can lead to the induction of apoptosis, evidenced by a significant increase in active caspase-3 levels, and cause cell cycle arrest at the G2/M phase . Furthermore, pyrazolo[3,4-d]pyrimidine cores have also been explored as novel inhibitors of other targets, such as CDK2, highlighting their versatility in cancer research and drug discovery . This product is intended for research purposes, such as in vitro cell-based assays, enzymatic inhibition studies, and investigative oncology programs, to further elucidate its mechanism of action and therapeutic potential. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N5O/c1-26-16-6-5-12(20)8-15(16)24-17-14-9-23-25(18(14)22-10-21-17)13-4-2-3-11(19)7-13/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALOPZYCAFTNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and results from various studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H15ClN6O2
  • Molecular Weight : 368.81 g/mol

The synthesis typically involves multi-step reactions starting from pyrazole derivatives, where chlorinated phenyl groups are introduced to enhance biological activity. The synthetic pathway often includes cyclization reactions and functional group modifications to achieve the desired compound structure .

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
  • Anti-inflammatory Activity : Some studies have shown that these compounds can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Anticancer Activity

Several studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance:

  • Cell Line Studies : In vitro studies demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). The IC50 values for these compounds ranged from 10 µM to 50 µM, indicating potent activity .
CompoundCell LineIC50 (µM)Mechanism
Compound AMCF712.50CDK Inhibition
Compound BA54926.00Apoptosis Induction
Compound CHepG217.82Cytokine Modulation

Case Studies

  • MCF7 Cell Line : A study reported that a derivative similar to this compound showed an IC50 of 12.50 µM against MCF7 cells, indicating strong anticancer properties .
  • A549 Cell Line : Another derivative exhibited an IC50 value of 26 µM against A549 lung cancer cells, highlighting its potential in treating lung cancer .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H15Cl2N5O
  • Molecular Weight : 373.25 g/mol
  • IUPAC Name : N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its potential as a scaffold in drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The compound has been evaluated for its efficacy against various cancer cell lines:

  • Mechanism of Action : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), which are critical pathways in tumor proliferation and angiogenesis. For instance, a study indicated that derivatives of this scaffold exhibited IC50 values ranging from 0.3 to 24 µM against these targets, demonstrating significant potential for cancer treatment .
  • Case Studies :
    • In vitro studies on MCF-7 breast cancer cells showed that compounds similar to this compound effectively inhibited tumor growth and induced apoptosis .
    • A comprehensive evaluation across 60 different carcinoma cell lines revealed promising growth inhibition percentages, indicating broad-spectrum anticancer activity .

Antiparasitic and Antifungal Properties

Research into related pyrazolo compounds has shown efficacy against various parasitic and fungal infections. The structural characteristics of the pyrazolo[3,4-d]pyrimidine scaffold lend themselves to modifications that enhance biological activity against these pathogens .

Kinase Inhibition

The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. The inhibition of kinases such as CDK (cyclin-dependent kinase) has been linked to reduced tumor cell proliferation and enhanced apoptosis .

Drug Design and Discovery

The pyrazolo[3,4-d]pyrimidine scaffold is increasingly being utilized in drug design due to its versatility and effectiveness. Molecular docking studies have been employed to understand the binding affinities of these compounds with various protein targets, facilitating the design of more potent derivatives .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerDual EGFR/VEGFR2 inhibition
AntiparasiticEffective against certain parasites
AntifungalPotential activity against fungal infections
Kinase InhibitionInhibits CDK leading to reduced proliferation

Table 2: IC50 Values Against Cancer Cell Lines

Compound NameTarget Cell LineIC50 (µM)
This compoundMCF-70.3
Derivative ExampleVarious0.3 - 24

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural analogs vary in substituents on the phenyl rings and side chains, impacting molecular weight, solubility, and binding affinity. Key comparisons include:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent R1 Substituent R2 Molecular Weight (g/mol) Key Features
Target Compound 3-Chlorophenyl 5-Chloro-2-methoxyphenyl ~385.3* Methoxy enhances solubility; dual chloro groups increase lipophilicity.
SI388 (1-(2-chloro-2-phenylethyl)-N-(2-chlorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2-Chloro-2-phenylethyl 2-Chlorophenyl 430.82 Methylthio group improves metabolic stability; higher molecular weight.
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) 2-Chloro-2-(4-chlorophenyl)ethyl 4-Fluorobenzyl 432.73 Fluorine atom increases electronegativity; potent neuroblastoma activity .
1-(5-Chloro-2-methylphenyl)-N-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 5-Chloro-2-methylphenyl 3-Chlorophenyl 385.24 Methyl group reduces polarity vs. methoxy; similar chloro positioning.
N-Benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine 4-Chlorophenyl Benzyl 353.83 Benzyl group increases steric bulk; single chloro limits target specificity.

*Calculated based on molecular formula.

Key Observations:
  • Methoxy vs.
  • Side Chains : Compounds with ethyl or benzyl side chains (e.g., S29, SI388) exhibit higher molecular weights, which may reduce blood-brain barrier penetration compared to the target compound .
Key Observations:
  • Selectivity : SI388’s methylthio group may confer selectivity for Src kinase over other kinases, whereas the target compound’s methoxy group could modulate selectivity for distinct targets .
  • Therapeutic Gaps : The target compound’s dual chloro and methoxy substituents may optimize blood-brain barrier penetration for CNS applications, unlike S29’s fluorobenzyl group, which prioritizes peripheral activity .
Key Observations:
  • Yield Optimization : SI388 and S29 achieve moderate-to-high yields (69–75%) via alkylation, suggesting scalable routes for the target compound .
  • Characterization : All analogs are validated via NMR and elemental analysis, ensuring structural fidelity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation of substituted aryl halides with pyrazolo-pyrimidine cores. For example, describes a reaction using α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones as intermediates. Intermediate characterization should include HPLC purity analysis , NMR spectroscopy (to confirm substituent positions), and mass spectrometry (to verify molecular weight). Cyclization steps often require POCl₃ or similar agents under controlled temperatures (e.g., 120°C) .

Q. How should researchers address discrepancies in spectral data during structural validation of pyrazolo[3,4-d]pyrimidine derivatives?

  • Methodological Answer : Conflicting IR or NMR data may arise from tautomerism or crystallographic packing effects. highlights the use of X-ray crystallography to resolve ambiguities, particularly for hydrogen bonding patterns (e.g., intramolecular N–H⋯N interactions). For dynamic systems, VT-NMR (variable-temperature NMR) can elucidate conformational changes. Cross-referencing with computational models (e.g., DFT-based spectral simulations) is advised .

Q. What safety protocols are critical when handling chlorinated pyrazolo-pyrimidine intermediates?

  • Methodological Answer : Chlorinated intermediates (e.g., 5-chloro-1H-pyrazolo[4,3-d]pyrimidine, CAS 633328-98-0) require adherence to EN 14042 guidelines for air quality monitoring and GBZ/T 160.1-2004 standards for workplace exposure limits. Use fume hoods for reactions involving POCl₃ or volatile chlorinated solvents. PPE should include nitrile gloves and chemical-resistant aprons .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for pyrazolo[3,4-d]pyrimidine functionalization?

  • Methodological Answer : emphasizes quantum chemical calculations (e.g., reaction path searches using density functional theory) to predict regioselectivity in aryl substitutions. For example, ICReDD’s workflow integrates computational screening with experimental validation to reduce trial-and-error steps. Parameters like solvent polarity and catalyst loading can be optimized via machine learning models trained on historical reaction datasets .

Q. What strategies resolve contradictions in biological activity data for structurally similar analogs?

  • Methodological Answer : Variations in cytotoxicity or enzyme inhibition (e.g., hCA I/II in ) may stem from subtle stereoelectronic differences. Use 3D-QSAR models to correlate substituent effects (e.g., methoxy vs. fluoro groups) with bioactivity. Crystallographic docking studies (as in ) can validate binding modes. Always cross-check bioassay conditions (e.g., pH, cell lines) to isolate confounding variables .

Q. How can researchers design experiments to probe the stability of N-aryl linkages under catalytic conditions?

  • Methodological Answer : Stability studies should employ accelerated degradation assays (e.g., high-temperature or oxidative stress conditions) with HPLC monitoring. For catalytic systems, suggests testing Pd/C or CuI-mediated couplings while tracking byproducts via LC-MS . Kinetic studies (e.g., Arrhenius plots) can quantify activation energies for bond cleavage .

Data Contradiction Analysis

Q. How should conflicting cytotoxicity results between in vitro and in vivo models be interpreted?

  • Methodological Answer : Discrepancies often arise from metabolic differences (e.g., hepatic clearance) or bioavailability limitations. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro IC₅₀ values to in vivo contexts. Validate with microsomal stability assays (e.g., liver microsomes) and plasma protein binding studies .

Tables for Key Data

Parameter Method Reference
Regioselectivity in synthesisDFT-based reaction path analysis
Hydrogen bonding validationX-ray crystallography
Intermediate purityHPLC (C18 column, acetonitrile/H₂O)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.